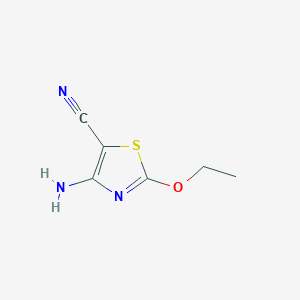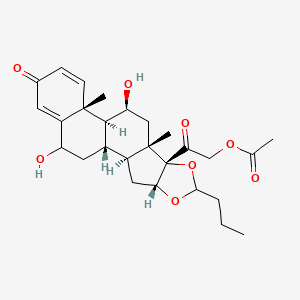
Ethyl 3-(3-Amino-N-(pyridin-2-yl)benzamido)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(3-Amino-N-(pyridin-2-yl)benzamido)propanoate typically involves multiple steps. One common method starts with 4-(methylamino)-3-nitrobenzoic acid, which is converted to 4-(methylamino)-3-nitrobenzoyl chloride. This intermediate is then reacted with ethyl 3-(pyridin-2-ylamino)propanoate to form ethyl 3-(4-(methylamino)-3-nitro-N-(pyridin-2-yl)benzamido)propanoate. The final compound is obtained by reducing this intermediate .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-(3-Amino-N-(pyridin-2-yl)benzamido)propanoate undergoes several types of chemical reactions, including:
Reduction: The nitro group in the intermediate compound is reduced to an amino group.
Substitution: The benzoyl chloride intermediate reacts with ethyl 3-(pyridin-2-ylamino)propanoate in a substitution reaction.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas in the presence of a palladium catalyst or other metal catalysts.
Substitution: This reaction typically occurs in the presence of a base such as triethylamine and a solvent like dichloromethane.
Major Products
The major product of these reactions is this compound, which can be further utilized in the synthesis of pharmacologically active compounds .
Aplicaciones Científicas De Investigación
Ethyl 3-(3-Amino-N-(pyridin-2-yl)benzamido)propanoate has several scientific research applications:
Medicinal Chemistry: It is a key intermediate in the synthesis of Dabigatran etexilate, a thrombin inhibitor used to treat thrombosis and cardiovascular diseases.
Cancer Research: The compound has shown in vitro anti-cancer activity against human gastric cancer cell lines, including SGC-790, MKN-4, and MKN45.
Structural Chemistry: The compound has been studied for its crystal structure using techniques such as IR spectroscopy, 1H NMR, and single crystal X-ray crystallography.
Mecanismo De Acción
The mechanism of action of Ethyl 3-(3-Amino-N-(pyridin-2-yl)benzamido)propanoate is primarily related to its role as an intermediate in the synthesis of Dabigatran etexilate. Dabigatran etexilate inhibits thrombin, an enzyme involved in blood clotting, by binding to its active site. This prevents the conversion of fibrinogen to fibrin, thereby inhibiting clot formation .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate: This compound is structurally similar but contains an additional methylamino group.
Ethyl 3-(2-(((4-(N-((hexyloxy)carbonyl)carbamimidoyl)phenyl)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate: Another related compound used in medicinal chemistry.
Uniqueness
Ethyl 3-(3-Amino-N-(pyridin-2-yl)benzamido)propanoate is unique due to its specific structure, which allows it to serve as a crucial intermediate in the synthesis of Dabigatran etexilate. Its ability to undergo various chemical reactions and its applications in medicinal chemistry and cancer research further highlight its significance .
Propiedades
Fórmula molecular |
C17H19N3O3 |
|---|---|
Peso molecular |
313.35 g/mol |
Nombre IUPAC |
ethyl 3-[(3-aminobenzoyl)-pyridin-2-ylamino]propanoate |
InChI |
InChI=1S/C17H19N3O3/c1-2-23-16(21)9-11-20(15-8-3-4-10-19-15)17(22)13-6-5-7-14(18)12-13/h3-8,10,12H,2,9,11,18H2,1H3 |
Clave InChI |
QSKAOWDOFOFRGX-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CCN(C1=CC=CC=N1)C(=O)C2=CC(=CC=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![(alphaZ)-alpha-[(2-Ethoxy-2-oxoethoxy)imino]-2-(formylamino)-4-thiazoleacetic Acid](/img/structure/B13855988.png)



![3-Oxa-9-azabicyclo[3.3.1]nonan-7-amine](/img/structure/B13856025.png)


